6-(4-Formylphenyl)nicotinonitrile
Overview
Description
6-(4-Formylphenyl)nicotinonitrile is an organic compound with the molecular formula C₁₃H₈N₂O and a molecular weight of 208.22 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a nicotinonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(4-Formylphenyl)nicotinonitrile can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(4-Carboxyphenyl)nicotinonitrile.
Reduction: 6-(4-Hydroxymethylphenyl)nicotinonitrile.
Substitution: 6-(4-Formylphenyl)nicotinamide.
Scientific Research Applications
6-(4-Formylphenyl)nicotinonitrile is used extensively in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Formylphenyl)nicotinonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The nitrile group can also participate in interactions with enzymes, potentially inhibiting their activity or altering their substrate specificity .
Comparison with Similar Compounds
Similar Compounds
6-(4-Carboxyphenyl)nicotinonitrile: Similar structure but with a carboxyl group instead of a formyl group.
6-(4-Hydroxymethylphenyl)nicotinonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.
6-(4-Methoxyphenyl)nicotinonitrile: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
6-(4-Formylphenyl)nicotinonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in research applications where specific modifications of proteins or other targets are desired .
Properties
IUPAC Name |
6-(4-formylphenyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXHUMKKRNYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594703 | |
Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851340-81-3 | |
Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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